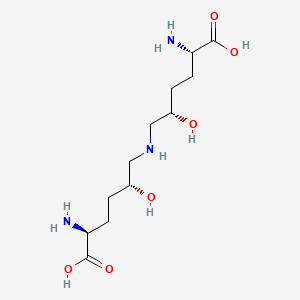

(5S,5'R)-Dihydroxy Lysinonorleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5S,5'R)-Dihydroxy Lysinonorleucine, also known as this compound, is a useful research compound. Its molecular formula is C12H25N3O6 and its molecular weight is 307.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5S,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a dihydroxy derivative of lysinonorleucine, an amino acid that plays a significant role in collagen structure and function. This compound has garnered interest in various fields of biomedical research due to its implications in tissue engineering, wound healing, and bone health. This article explores the biological activity of DHLNL, including its biochemical properties, physiological effects, and relevant case studies.

- Molecular Formula : C12H25N3O6

- Molecular Weight : 307.34 g/mol

- CAS Number : 869111-52-4

- Structure : The compound features two hydroxyl groups attached to the lysinonorleucine backbone, which contributes to its biological activity.

Role in Collagen Cross-Linking

DHLNL is primarily recognized for its role in collagen metabolism. It is one of the enzymatic cross-links formed during collagen maturation. The presence of DHLNL in collagen networks enhances the mechanical stability and tensile strength of connective tissues.

Table 1: Comparison of Collagen Cross-Links

| Cross-Link Type | Description | Biological Significance |

|---|---|---|

| Dihydroxylysinonorleucine (DHLNL) | A dihydroxy derivative contributing to cross-linking | Enhances mechanical properties of collagen |

| Hydroxylysinonorleucine (HLNL) | Another cross-linking amino acid variant | Important for collagen stability |

| Lysinonorleucine (LNL) | Precursor to other cross-links | Involved in initial collagen formation |

1. Tendon-Bone Interface Healing

Research has demonstrated that DHLNL plays a crucial role in enhancing the healing process at tendon-bone interfaces. A study indicated that the total collagen cross-links, including DHLNL, were greater in treated tendons compared to controls, suggesting improved collagen strength and maturation during healing processes .

2. Influence on Bone Health

DHLNL has been implicated in bone health through its association with advanced glycation end-products (AGEs) and enzymatic cross-links in bone tissue. In a study examining human cancellous bone samples, DHLNL levels were quantified alongside other AGEs. The findings suggested that higher levels of DHLNL correlate with improved bone quality and reduced fracture risk .

Case Study 1: Enhancement of Tendon Healing

In a controlled study involving animal models, researchers applied DHLNL to injured tendon sites. Results showed significant improvements in tensile strength and collagen organization compared to untreated controls. The study concluded that DHLNL enhances tendon-bone interface healing by promoting collagen cross-linking .

Case Study 2: Bone Fracture Risk Assessment

A clinical study assessed urinary excretion levels of DHLNL as a biomarker for fracture risk among older adults. The results indicated that higher urinary levels of DHLNL were associated with lower fracture incidence, highlighting its potential as a predictive marker for bone health .

Propiedades

IUPAC Name |

(2S,5R)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8+,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYAOJMPFAKKAM-JXUBOQSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654473 |

Source

|

| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869111-63-7 |

Source

|

| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.